molecular formula C₁₇H₂₂ClNO B1141961 p-メチルアトモキセチン塩酸塩 CAS No. 873310-31-7

p-メチルアトモキセチン塩酸塩

カタログ番号: B1141961
CAS番号: 873310-31-7
分子量: 291.82
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p-Methyl Atomoxetine Hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is a derivative of atomoxetine, with a methyl group attached to the para position of the phenyl ring. It is known for its efficacy in improving attention span, reducing hyperactivity, and controlling impulsive behaviors in individuals with ADHD .

科学的研究の応用

p-Methyl Atomoxetine Hydrochloride has a wide range of applications in scientific research:

生化学分析

Biochemical Properties

p-Methyl Atomoxetine Hydrochloride works by specifically inhibiting norepinephrine reuptake . This action raises the brain’s natural level of norepinephrine, which is necessary for behavior regulation .

Cellular Effects

The cellular effects of p-Methyl Atomoxetine Hydrochloride are primarily related to its role in modulating norepinephrine levels. By inhibiting the reuptake of norepinephrine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of p-Methyl Atomoxetine Hydrochloride involves binding to the norepinephrine transporter and inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that the drug has a half-life of 4.5–25 hours , indicating its stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that the drug can have therapeutic effects at certain dosages, while higher doses may lead to adverse effects .

Metabolic Pathways

p-Methyl Atomoxetine Hydrochloride is metabolized primarily by the hepatic cytochrome P450 (CP450) system . This system is highly polymorphic, leading to variations in how individuals metabolize the drug .

Transport and Distribution

Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in norepinephrine reuptake .

Subcellular Localization

Given its role in inhibiting norepinephrine reuptake, it is likely that it localizes to regions of the cell involved in this process .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method starts with the preparation of the intermediate ®-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and bases to facilitate the reaction and improve yields .

Industrial Production Methods: In industrial settings, the production of p-Methyl Atomoxetine Hydrochloride is optimized for high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is often crystallized to obtain the desired polymorphic form, which ensures consistent pharmacological properties .

化学反応の分析

Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of p-Methyl Atomoxetine Hydrochloride .

類似化合物との比較

Comparison: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of norepinephrine reuptake with minimal effects on dopamine levels in the nucleus accumbens and striatum. This reduces the potential for abuse compared to other stimulants like methylphenidate and dextroamphetamine. Additionally, the presence of the methyl group in the para position enhances its pharmacokinetic properties, making it a more effective and safer option for long-term use .

生物活性

p-Methyl Atomoxetine Hydrochloride is a derivative of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article delves into the biological activity of p-Methyl Atomoxetine Hydrochloride, exploring its pharmacokinetics, mechanism of action, efficacy in clinical settings, and safety profile.

Pharmacokinetics

The pharmacokinetics of p-Methyl Atomoxetine Hydrochloride are influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme is crucial for the metabolism of atomoxetine, leading to significant variations in drug exposure among individuals.

Key Pharmacokinetic Parameters

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
AUC (mcg.h/ml)2.020.0
Cmax (ng/ml)3501750
Half-life (hours)21.645.0
Bioavailability (%)6394
  • Absorption : Following oral administration, p-Methyl Atomoxetine is rapidly absorbed, with peak plasma concentrations typically reached within 1 to 2 hours .
  • Metabolism : The primary metabolic pathway involves conversion to 4-hydroxyatomoxetine, which retains similar pharmacological activity but circulates at much lower concentrations .

p-Methyl Atomoxetine Hydrochloride functions primarily as a norepinephrine reuptake inhibitor. It enhances norepinephrine levels in the synaptic cleft by blocking its reabsorption into presynaptic neurons. This mechanism is crucial for improving attention and reducing impulsivity and hyperactivity in ADHD patients .

Neurofunctional Evidence

Recent neuroimaging studies have shown that atomoxetine treatment leads to improved brain function in areas associated with attention and inhibitory control. For instance, increased fractional amplitude of low-frequency fluctuations (fALFF) has been correlated with symptom improvement in ADHD patients treated with atomoxetine .

Clinical Efficacy

Numerous clinical trials have established the efficacy of p-Methyl Atomoxetine Hydrochloride in managing ADHD symptoms across various populations.

Case Studies and Clinical Trials

  • Meta-analysis Findings : A comprehensive meta-analysis involving 3,928 pediatric patients indicated that atomoxetine significantly outperformed placebo in reducing core ADHD symptoms .
  • Comparative Efficacy Study : In a double-blind study comparing atomoxetine to osmotic-release methylphenidate, response rates were found to be superior for methylphenidate (56%) compared to atomoxetine (45%) after six weeks of treatment .

Safety Profile

The safety profile of p-Methyl Atomoxetine Hydrochloride has been generally favorable, although some adverse effects have been documented.

Common Adverse Effects

  • Gastrointestinal Issues : Nausea and vomiting are common.
  • Cardiovascular Effects : Increased heart rate and blood pressure have been observed.
  • Psychiatric Effects : Some patients report mood swings or increased anxiety levels .

特性

CAS番号

873310-31-7

分子式

C₁₇H₂₂ClNO

分子量

291.82

同義語

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride;  Atomoxetine Related Compound C Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。